6-Methylpyrimidine-4-thiol
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Overview
Description
6-Methylpyrimidine-4-thiol is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of a thiol group (-SH) at the 4th position and a methyl group (-CH₃) at the 6th position makes this compound a unique and valuable compound in various fields of chemistry and biology.
Mechanism of Action
Target of Action
6-Methylpyrimidine-4-thiol is a pyrimidine derivative, and pyrimidines have been found to have a wide spectrum of biological activity . They are part of natural compounds such as nucleic acids, vitamins, and coenzymes . .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrimidine derivatives have been found to affect a variety of biochemical pathways, including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant pathways .
Pharmacokinetics
The pharmacokinetics of pyrimidine derivatives have been studied in general, and these compounds are known to have diverse adme properties .
Result of Action
Pyrimidine derivatives have been found to have a wide range of effects, depending on the specific derivative and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline-3-carbaldehydes with potassium thiocyanate in boiling dimethylformamide (DMF) to yield the desired thiol compound . Another approach involves the reduction of nitro groups in precursor compounds using iron powder in acetic acid, followed by treatment with potassium thiocyanate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Iron powder in acetic acid or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or reduced derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
6-Methylpyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Methylpyrimidine-4,6-dithiol: Similar structure with additional thiol group.
4,6-Bismethylthiopyrimidine: Contains two methylthio groups.
6,6’-Dithiobis(2-methylpyrimidine-4-thiol): Dimeric form with disulfide linkage.
Uniqueness: 6-Methylpyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCADPDLQEAZJJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902505 |
Source
|
Record name | NoName_3013 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51793-97-6 |
Source
|
Record name | 6-methyl-3,4-dihydropyrimidine-4-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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